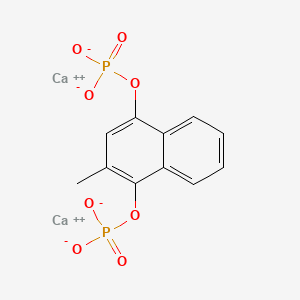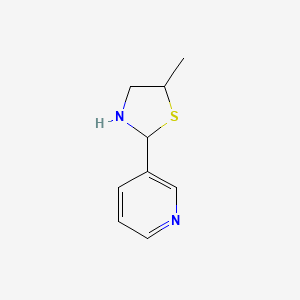
3-(5-Methyl-2-thiazolidinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-thiazolidinyl)pyridine is a heterocyclic compound that features a thiazolidine ring fused to a pyridine ring. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, making it a compound of interest in various fields of science, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-2-thiazolidinyl)pyridine typically involves the reaction of 2-chloro-5-methylthiazole with 3-pyridylmagnesium bromide under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting from readily available precursors such as 2-chloro-5-methylthiazole and pyridine derivatives. The process involves several purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methyl-2-thiazolidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine and thiazolidine compounds.
Scientific Research Applications
3-(5-Methyl-2-thiazolidinyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-thiazolidinyl)pyridine involves its interaction with various molecular targets, including enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with these targets, leading to its biological effects. For example, it can inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Thiazolidine: A simpler analog with similar pharmacological properties.
Pyridine: The parent compound, which lacks the thiazolidine ring.
Thiazole: Another related compound with a sulfur and nitrogen-containing ring.
Uniqueness: 3-(5-Methyl-2-thiazolidinyl)pyridine is unique due to its combined thiazolidine and pyridine rings, which confer enhanced pharmacological properties compared to its simpler analogs. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
116113-07-6 |
|---|---|
Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-thiazolidine |
InChI |
InChI=1S/C9H12N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-4,6-7,9,11H,5H2,1H3 |
InChI Key |
MVBRBSRJVFJQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


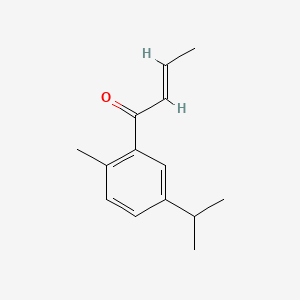
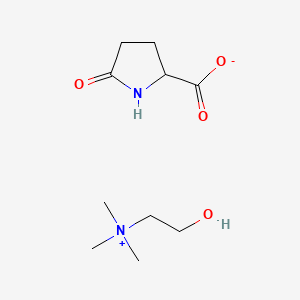
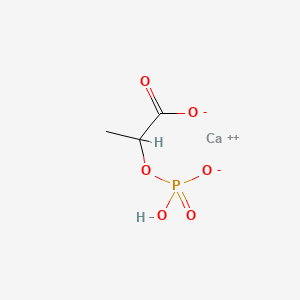

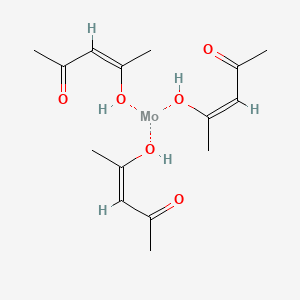
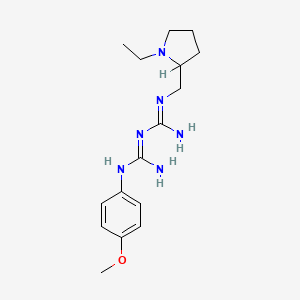
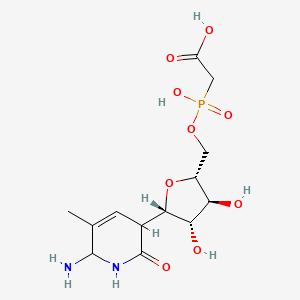

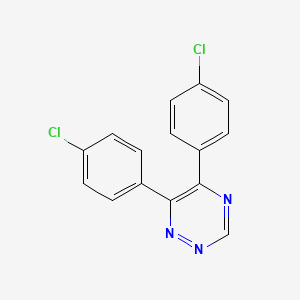

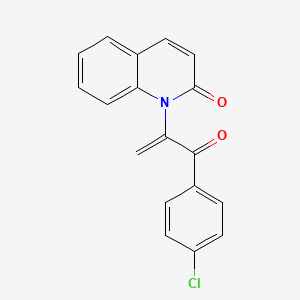
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)

